N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-bromoacetophenone under basic conditions to form the intermediate compound. This intermediate is then reacted with 5-methyl-2-(propan-2-yl)phenol in the presence of a suitable base to yield the final product . Industrial production methods often involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to the inhibition of their activity. For example, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Methyl-1,3-benzothiazol-2-amine: Used as an intermediate in the synthesis of various bioactive compounds.
5-Methyl-2-(propan-2-yl)phenol: Known for its antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C26H26N2O2S |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C26H26N2O2S/c1-16(2)21-11-5-17(3)13-23(21)30-15-25(29)27-20-9-7-19(8-10-20)26-28-22-12-6-18(4)14-24(22)31-26/h5-14,16H,15H2,1-4H3,(H,27,29) |
InChI Key |
KIMFPIOKKVILOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C |
Origin of Product |
United States |
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